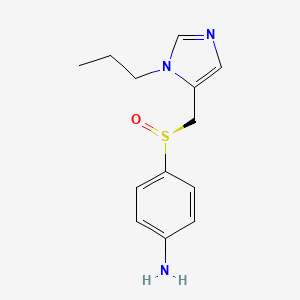
(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline
概述
描述
(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, a sulfinyl group, and an aniline moiety, making it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation using propyl halides under basic conditions.
Attachment of the Sulfinyl Group: The sulfinyl group is introduced through oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with Aniline: The final step involves coupling the sulfinyl-imidazole intermediate with aniline under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反应分析
Types of Reactions
(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding thioether.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aniline moiety.
科学研究应用
(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of (S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The sulfinyl group can participate in redox reactions, affecting cellular oxidative stress levels. The aniline moiety can interact with aromatic amino acids in proteins, potentially altering their function.
相似化合物的比较
Similar Compounds
(S)-4-(((1-Methyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline: Similar structure but with a methyl group instead of a propyl group.
(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfonyl)aniline: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)thio)aniline: Similar structure but with a thioether group instead of a sulfinyl group.
Uniqueness
(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline is unique due to the presence of the sulfinyl group, which imparts distinct redox properties and potential biological activities. The propyl group also influences its hydrophobicity and interaction with biological membranes, distinguishing it from its methyl and thioether analogs.
属性
IUPAC Name |
4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-2-7-16-10-15-8-12(16)9-18(17)13-5-3-11(14)4-6-13/h3-6,8,10H,2,7,9,14H2,1H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYRLSBRGMJDHW-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC=C1CS(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C=NC=C1C[S@](=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[7-(difluoromethyl)-5-(1-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2628606.png)
![4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2628610.png)
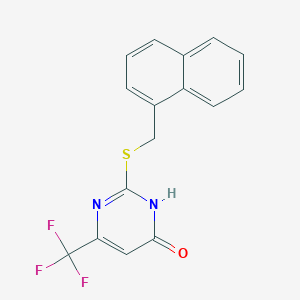
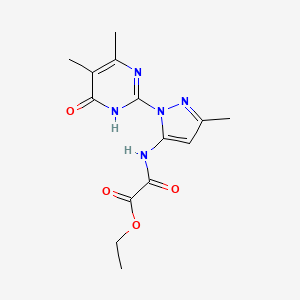
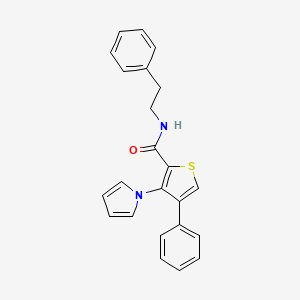
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2628618.png)
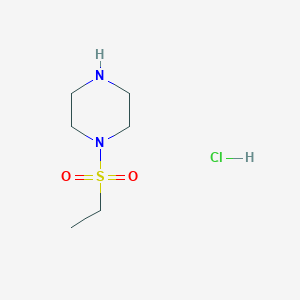
![1,3,8,8-tetramethyl-5-(3-phenoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2628620.png)
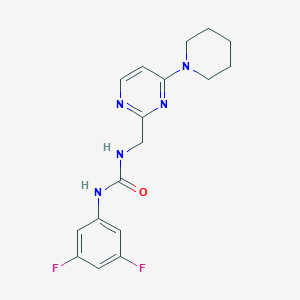
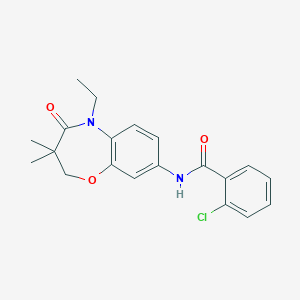
![N-[1-(4-METHYLBENZENESULFONYL)-2-OXO-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL]FURAN-2-CARBOXAMIDE](/img/structure/B2628623.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2628627.png)

